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molecular formula C4H7N5O B8817565 2-Amino-4-hydroxy-6-hydrazinopyrimidine CAS No. 6298-85-7

2-Amino-4-hydroxy-6-hydrazinopyrimidine

Cat. No. B8817565
M. Wt: 141.13 g/mol
InChI Key: LUWPFMIHXOPDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07982035B2

Procedure details

A stirred suspension of 15.0 g (103 mmol) of 1 in 250 mL water was added 12 g (375 mmol) of anhydrous hydrazine, and the mixture was heated at reflux for 3 h. The resulting clear solution was cooled, and the precipitate which separated was collected by filtration, washed with water followed by ethanol and dried to give 6.6 g (46%) of white solid. mp decomposes at 313° C. (Literature mp 314-315° C., see Taylor, E. C; Cocuzza, J. A. Synthesis and Properties of 7-Azaxanthopterin. J. Org Chem. 1979, 44, 1125-1128.).
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:7][C:6](=[O:8])[CH:5]=[C:4](Cl)[N:3]=1.[NH2:10][NH2:11]>O>[NH2:1][C:2]1[NH:7][C:6](=[O:8])[CH:5]=[C:4]([NH:10][NH2:11])[N:3]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=NC(=CC(N1)=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting clear solution was cooled
CUSTOM
Type
CUSTOM
Details
the precipitate which separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(N1)=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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